Benzyl (3S,4S)-3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate
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Overview
Description
Benzyl (3S,4S)-3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate is a chemical compound with a complex structure that includes a pyrrolidine ring, a benzyl group, and a methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (3S,4S)-3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Hydroxy and Methylamino Groups: Functional groups such as hydroxy and methylamino are introduced through specific reactions, often involving reagents like hydroxylamine and methylamine.
Attachment of the Benzyl Group: The benzyl group is attached via a benzylation reaction, which may involve benzyl chloride and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Benzyl (3S,4S)-3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The benzyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Substitution reactions may involve nucleophiles like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an alcohol or amine.
Scientific Research Applications
Benzyl (3S,4S)-3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl (3S,4S)-3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxy and methylamino groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- Benzyl (3S,4S)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate
- Benzyl (3S,4S)-3-hydroxy-4-(amino)pyrrolidine-1-carboxylate
Uniqueness
Benzyl (3S,4S)-3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate is unique due to the presence of both hydroxy and methylamino groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H18N2O3 |
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Molecular Weight |
250.29 g/mol |
IUPAC Name |
benzyl (3S,4S)-3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H18N2O3/c1-14-11-7-15(8-12(11)16)13(17)18-9-10-5-3-2-4-6-10/h2-6,11-12,14,16H,7-9H2,1H3/t11-,12-/m0/s1 |
InChI Key |
DFHWAMADCHWXNC-RYUDHWBXSA-N |
Isomeric SMILES |
CN[C@H]1CN(C[C@@H]1O)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CNC1CN(CC1O)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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